molecular formula C9H10N2O B8567062 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol

2-(Imidazo[1,2-a]pyridin-5-yl)ethanol

Cat. No.: B8567062
M. Wt: 162.19 g/mol
InChI Key: FRBXLEMUWUFWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Imidazo[1,2-a]pyridin-5-yl)ethanol is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that incorporates both imidazole and pyridine rings, making it a versatile framework for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-5-ethanol typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions.

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-5-ethanol may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyridine-5-carboxylic acid.

    Reduction: Reduction reactions can convert it to imidazo[1,2-a]pyridine-5-methanol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-(Imidazo[1,2-a]pyridin-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to act on the central nervous system by modulating the activity of neurotransmitter receptors. Others may inhibit specific enzymes or proteins involved in disease pathways, such as kinases in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol stands out due to its specific structural features and the presence of the ethanol group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for developing new drugs and materials with unique properties .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-5-ylethanol

InChI

InChI=1S/C9H10N2O/c12-7-4-8-2-1-3-9-10-5-6-11(8)9/h1-3,5-6,12H,4,7H2

InChI Key

FRBXLEMUWUFWIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CCO

Origin of Product

United States

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